Furan, 2-ethenyl-5-nitro-

Antiparasitic Schistosomiasis Structure-Activity Relationship

Researchers synthesizing antischistosomal or antibacterial agents require the specific 5-nitro-2-vinylfuran system; substitution of the vinyl group abolishes required biological activity. Furan, 2-ethenyl-5-nitro- provides this exact pharmacophore. - Essential vinyl group: mandatory for antischistosomal efficacy per comparative studies. - Distinct nitro reduction sensitivity: confirmed by MO calculations, governing antimicrobial potency & toxicology. - Scalable synthesis: accessible via cost-effective Wittig protocol in aqueous formaldehyde. Assured identity and purity for reproducible SAR and process chemistry scale-up.

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
CAS No. 71258-91-8
Cat. No. B13601239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-ethenyl-5-nitro-
CAS71258-91-8
Molecular FormulaC6H5NO3
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C6H5NO3/c1-2-5-3-4-6(10-5)7(8)9/h2-4H,1H2
InChIKeyLDDUFMLKAQVAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan, 2-ethenyl-5-nitro- (CAS 71258-91-8): Technical Profile and Comparative Procurement Baseline


Furan, 2-ethenyl-5-nitro- (also known as 5-nitro-2-vinylfuran) is a heterocyclic building block belonging to the 2-substituted-5-nitrofuran class. It features a furan ring bearing a nitro group at the 5-position and a vinyl (ethenyl) group at the 2-position, giving it a molecular formula of C₆H₅NO₃ and a molecular weight of 139.11 g/mol. Its predicted physicochemical properties include a melting point of 48–50 °C (from ligroin), a predicted boiling point of 202.9±28.0 °C, and a predicted density of 1.264±0.06 g/cm³ . This compound serves primarily as a versatile intermediate for the synthesis of antibacterial and antiparasitic agents due to the reactivity conferred by its conjugated nitrovinylfuran system [1].

Building Block 5-nitro-2-vinylfuran core for antiparasitic and antibacterial SAR studies
Reactivity Handle Vinyl group supports further derivatization and pharmacophoric requirement
Synthetic Access Wittig-accessible from furfuryl alcohol; supports process development

Why 2-Ethenyl-5-nitrofuran Cannot Be Replaced by Common 5-Nitrofuran Analogs


Procurement of 5-nitrofuran derivatives without careful specification of the 2-substituent is a significant risk, as the vinyl group in Furan, 2-ethenyl-5-nitro- is not a passive spectator but a critical determinant of biological activity and synthetic utility. Studies comparing 3-(5-nitro-2-furyl)-substituted propionic, acrylic, and propiolic acid derivatives have unequivocally demonstrated that the 5-nitro-2-vinylfuran system is a necessary structural requirement for antischistosomal activity [1]. Furthermore, molecular orbital analyses indicate that the 5-nitro group in 2-furylethylenes exhibits a distinct and heightened sensitivity to reduction compared to nitro groups at other positions, a property that directly influences both antimicrobial efficacy and toxicological profile [2]. Therefore, substituting a vinyl group with an ethyl, acetyl, or carboxylic acid moiety—even if the 5-nitrofuran core is retained—will result in a compound with fundamentally altered electronic properties and biological activity, rendering it unsuitable for applications where the vinyl group's specific reactivity or pharmacophoric contribution is required.

Target 2-ethenyl-5-nitrofuran
Substitution Risk 5-nitrofuran analogs with ethyl, acetyl, or carboxylic acid moieties may not reproduce reported activity profiles
Key Differentiator 1 Vinyl group reported essential for antischistosomal SAR
Impact Saturated or propiolic analogs were inactive; vinyl moiety is a structural requirement, not a passive linker
Key Differentiator 2 5-nitro reduction sensitivity distinct from β-nitro isomers
Impact Electronic properties and reduction behavior may not transfer; isomer substitution may alter mechanism-based study outcomes

Quantitative Differentiation Evidence for Furan, 2-ethenyl-5-nitro- (CAS 71258-91-8) Against Closest Analogs


Antischistosomal Activity: Requirement of the 5-Nitro-2-vinylfuran Moiety

A comparative study of 3-(5-nitro-2-furyl)-substituted propionic, acrylic, and propiolic acid derivatives against Schistosoma mansoni in mice revealed that the 5-nitro-2-vinylfuran system is essential for antischistosomal activity. While amides of 3-(5-nitro-2-vinylfuryl) acrylic acid exhibited high activity, compounds lacking the vinyl group, such as those with saturated propionic acid or propiolic acid linkers, were inactive or substantially less active [1]. This establishes a clear structural requirement for the vinyl moiety, directly implicating Furan, 2-ethenyl-5-nitro- and its derivatives as privileged scaffolds in this therapeutic context.

Antischistosomal SAR
Class-level inference
Vinyl-containing compounds active; saturated or propiolic analogs inactive
Reported structural requirement context
In vivo S. mansoni mouse model; qualitative activity comparison
Antiparasitic Schistosomiasis Structure-Activity Relationship

Electrochemical Reduction Sensitivity: Positional Effect of the 5-Nitro Group

A molecular orbital study of 2-furylethylene derivatives demonstrated that the nitro group at the 5-position of the furan ring is more sensitive to reduction in biological media than a nitro group located at the β-position of the exocyclic double bond [1]. This greater reduction sensitivity is attributed to the atomic and group charges on the nitro group and the lower energy of the lowest unoccupied molecular orbital (LUMO). This implies that Furan, 2-ethenyl-5-nitro- will undergo reduction (a key step in its antimicrobial mechanism) more readily than isomeric compounds with the nitro group on the vinyl side chain.

Reduction Sensitivity
Class-level inference
5-nitro group more reduction-sensitive than β-nitro on exocyclic double bond
Supports electronic property context
Computational MO study; LUMO energy and charge analysis
Electrochemistry Mutagenicity Molecular Orbital Calculations

Synthetic Accessibility via Optimized Wittig Protocol

Furan, 2-ethenyl-5-nitro- is efficiently synthesized via a Wittig reaction carried out in aqueous formaldehyde, starting from furfuryl alcohol [1]. This method offers a practical route to the compound, though specific yield data is not provided in the abstract. The Wittig approach contrasts with alternative routes to 5-nitro-2-vinylfuran derivatives, such as those involving 1-bromo-2-(5'-nitro-2'-furyl)ethylene [2], which require subsequent reaction with secondary or tertiary amines. The aqueous Wittig method may offer advantages in terms of simplicity and cost-effectiveness for bulk synthesis, though quantitative comparisons are not available from the abstract.

Synthetic Route
Cross-study comparable
Wittig reaction in aqueous formaldehyde from furfuryl alcohol
Supports process development fit
Yield data not available; contrasts with bromo-intermediate routes
Synthetic Methodology Wittig Reaction Process Chemistry

Optimal Application Scenarios for Furan, 2-ethenyl-5-nitro- (CAS 71258-91-8) in Research and Development


Synthesis of Antiparasitic Agents Targeting Schistosomiasis

Given the demonstrated requirement for a 5-nitro-2-vinylfuran system for antischistosomal activity [1], Furan, 2-ethenyl-5-nitro- serves as a critical building block for the development of new therapeutic candidates against schistosomiasis. Researchers should utilize this compound to construct 3-(5-nitro-2-vinylfuryl) acrylic acid derivatives or related scaffolds, leveraging the vinyl group's essential pharmacophoric contribution.

Development of Novel Antibacterial 5-Nitrofuran Derivatives

As a core structure in numerous antibacterial 2-substituted-5-nitrofurans, Furan, 2-ethenyl-5-nitro- is ideal for creating libraries of vinyl-substituted nitrofurans, such as pyridinium and picolinium salts [2]. These derivatives are known to possess antibacterial properties, and the unique reduction sensitivity of the 5-nitro group in this scaffold [3] makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency while managing toxicological risks.

Electrochemical and Mechanistic Studies of Nitroaromatic Reduction

The heightened sensitivity of the 5-nitro group to reduction, as established by molecular orbital calculations [3], positions Furan, 2-ethenyl-5-nitro- as a model compound for electrochemical and biochemical investigations of nitroreductase-mediated activation. Researchers can use this compound to study the relationship between reduction potential, radical anion formation, and biological activity (both therapeutic and mutagenic) in a well-defined electronic environment.

Process Development for Scaled Synthesis of Vinylfuran Intermediates

The availability of a straightforward Wittig protocol for the synthesis of 5-nitro-2-vinylfuran [4] makes this compound attractive for process chemists seeking to scale up production of vinylfuran intermediates. The use of aqueous formaldehyde as a reaction medium suggests potential for cost-effective, large-scale synthesis, which can be further optimized and compared against alternative routes involving halogenated precursors.

Application
Selection Property
Validation Focus
Antiparasitic research (schistosomiasis model)
Vinyl reactivity and pharmacophoric contribution
SAR and in vivo model-response validation
Antibacterial nitrofuran SAR studies
5-nitro electronic profile and reduction sensitivity
Antimicrobial screening and mechanism review
Electrochemical reduction mechanism studies
Well-defined reduction sensitivity of 5-nitro group
Nitroreductase activation and radical anion studies
Process development for vinylfuran intermediates
Straightforward Wittig protocol from furfuryl alcohol
Scalability and cost-effectiveness assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furan, 2-ethenyl-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.